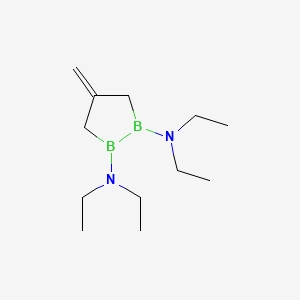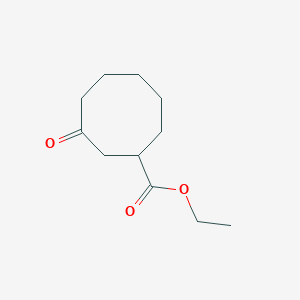
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is an organic compound that belongs to the class of cycloalkanecarboxylic acids This compound features a cyclooctane ring, which is an eight-membered carbon ring, attached to a carboxylic acid group and an ethyl ester group The molecular formula of this compound is C10H16O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester typically involves the esterification of cyclooctanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{C}8\text{H}{15}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}8\text{H}{15}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient conversion of reactants to the desired ester product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctanecarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Cyclooctanecarboxylic acid.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the carboxylic acid and ethanol, which can then participate in various biochemical reactions. The cyclooctane ring structure may also influence the compound’s interactions with enzymes and other proteins, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a five-membered ring instead of an eight-membered ring.
Cyclohexanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a six-membered ring.
Uniqueness
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
129104-41-2 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 3-oxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-6-4-3-5-7-10(12)8-9/h9H,2-8H2,1H3 |
Clave InChI |
UTIKDLPBZGUFSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


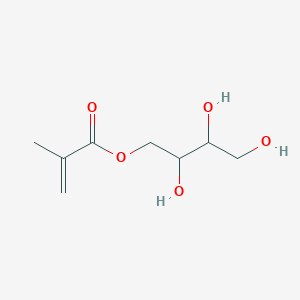
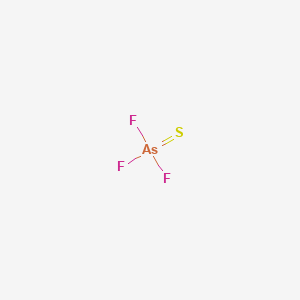


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
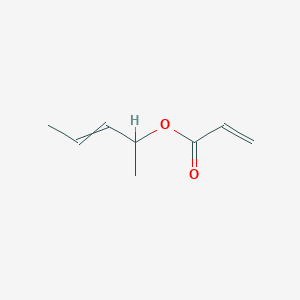
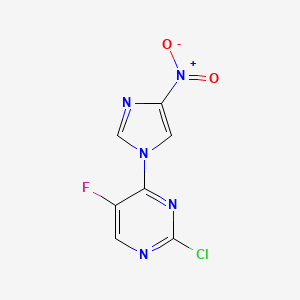
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

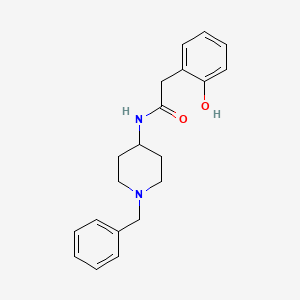
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
